molecular formula C19H14F3N3O3 B7456833 N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

Cat. No. B7456833
M. Wt: 389.3 g/mol
InChI Key: HMZYNASKCHLBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide, also known as TFPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFPAA is a pyrazole-based inhibitor that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide acts as a competitive inhibitor of its target enzymes, binding to the active site and preventing substrate binding. The trifluoromethyl group of N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is thought to play a key role in its potency as an inhibitor, as it enhances the binding affinity of the compound for its target enzymes.
Biochemical and Physiological Effects:
N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit thrombin-induced platelet aggregation and to reduce the production of inflammatory cytokines. N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is its potency as an inhibitor of several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide. One area of interest is the development of N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide-based inhibitors with improved potency and selectivity. Another potential direction is the investigation of the role of N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide in the regulation of various biological processes, including inflammation and cancer cell growth. Finally, N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide may have potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide involves the reaction of 2-(2-methoxydibenzofuran-3-yl)acetic acid with 3-(trifluoromethyl)pyrazole-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide in its pure form.

Scientific Research Applications

N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including the serine protease thrombin and the metalloprotease ADAM17. N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-27-16-8-12-11-4-2-3-5-14(11)28-15(12)9-13(16)23-18(26)10-25-7-6-17(24-25)19(20,21)22/h2-9H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZYNASKCHLBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CN4C=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

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